molecular formula C12H14BrFN4O B6982178 3-bromo-5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine

3-bromo-5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine

Cat. No.: B6982178
M. Wt: 329.17 g/mol
InChI Key: IRWGLILZSMCZDO-UHFFFAOYSA-N
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Description

3-bromo-5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of bromine, fluorine, methoxy, and pyrazole groups attached to a pyridine ring

Properties

IUPAC Name

3-bromo-5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN4O/c1-7-9(12(19-3)18(2)17-7)6-16-11-10(13)4-8(14)5-15-11/h4-5H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWGLILZSMCZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CNC2=C(C=C(C=N2)F)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination and Fluorination: The introduction of bromine and fluorine atoms onto the pyridine ring can be achieved through electrophilic aromatic substitution reactions. Bromine and fluorine sources such as bromine (Br2) and fluorine gas (F2) or their respective reagents are used under controlled conditions.

    Formation of Pyrazole Moiety: The pyrazole ring is synthesized separately through cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds. The resulting pyrazole is then functionalized with methoxy and dimethyl groups.

    Coupling Reaction: The final step involves coupling the functionalized pyrazole with the brominated and fluorinated pyridine derivative using a suitable coupling agent like palladium catalysts under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of multiple functional groups allows for coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.

Scientific Research Applications

3-bromo-5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-fluoropyridin-2-amine: Lacks the pyrazole moiety and methoxy group.

    5-methoxy-1,3-dimethylpyrazol-4-yl derivatives: Lacks the brominated and fluorinated pyridine ring.

Uniqueness

The uniqueness of 3-bromo-5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine lies in its combination of functional groups, which imparts specific chemical properties and potential applications not found in simpler analogs. The presence of both bromine and fluorine atoms, along with the methoxy and pyrazole groups, allows for versatile chemical reactivity and interactions with biological targets.

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